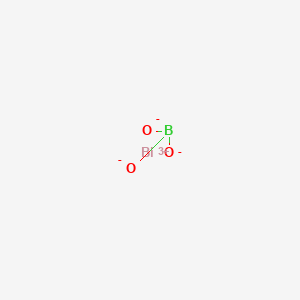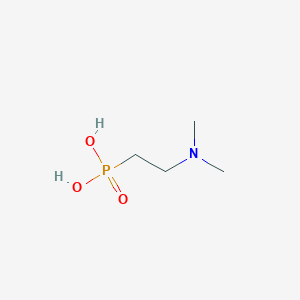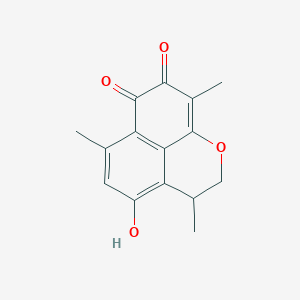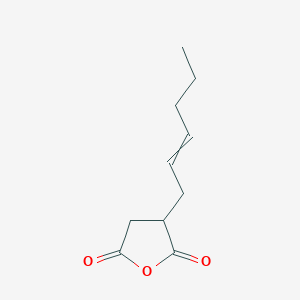
Hex-2-enylsuccinic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-2-enylsuccinic anhydride is an organic compound with the molecular formula C10H14O3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a hex-2-enyl group. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-2-enylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with hex-2-en-1-ol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Hex-2-enylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hex-2-enylsuccinic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Alcoholysis: Alcohols, acidic or basic catalysts.
Aminolysis: Amines, often under mild heating.
Major Products Formed:
Hydrolysis: Hex-2-enylsuccinic acid.
Alcoholysis: Hex-2-enylsuccinic esters.
Aminolysis: Hex-2-enylsuccinic amides.
Scientific Research Applications
Hex-2-enylsuccinic anhydride is utilized in various scientific research applications, including:
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polymers with specific properties.
Organic Synthesis: Acts as a building block for the synthesis of more complex organic molecules.
Surface Coatings: Employed in the formulation of surface coatings to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of hex-2-enylsuccinic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic attack by water, alcohols, or amines, leading to the formation of corresponding acids, esters, or amides. The molecular targets are typically nucleophiles that can attack the carbonyl carbon of the anhydride group.
Comparison with Similar Compounds
Succinic Anhydride: Lacks the hex-2-enyl group, making it less hydrophobic.
Hex-2-enylsuccinic Acid: The hydrolyzed form of hex-2-enylsuccinic anhydride.
Hex-2-enylsuccinic Esters: Formed through the reaction with alcohols.
Uniqueness: this compound is unique due to the presence of the hex-2-enyl group, which imparts specific hydrophobic properties and reactivity. This makes it particularly useful in applications where such characteristics are desired.
Properties
CAS No. |
10500-34-2 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-hex-2-enyloxolane-2,5-dione |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
VWXVGDSPDMSWFP-UHFFFAOYSA-N |
SMILES |
CCCC=CCC1CC(=O)OC1=O |
Isomeric SMILES |
CCC/C=C/CC1CC(=O)OC1=O |
Canonical SMILES |
CCCC=CCC1CC(=O)OC1=O |
| 10500-34-2 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


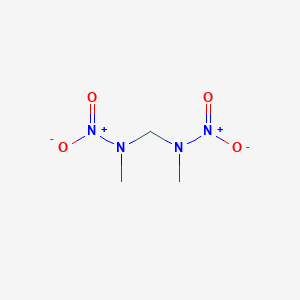


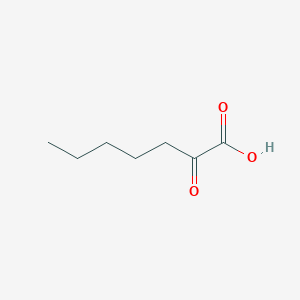




![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)
